![molecular formula C17H16FN3O2 B5539310 1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine](/img/structure/B5539310.png)
1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine
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Description
Synthesis Analysis
The synthesis of similar fluorinated benzoyl and isonicotinoyl piperazine derivatives involves multi-step chemical reactions, including condensation and fluorination processes. For instance, Menteşe et al. (2015) describe the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating a method that might be adaptable for synthesizing the compound of interest (Menteşe et al., 2015).
Molecular Structure Analysis
The molecular structure and conformational stability of related fluorobenzoyl compounds have been studied using DFT and HF methods. Taşal and Kumalar (2012) investigated the vibrational frequencies and stable conformations of a related molecule, offering insights into the potential molecular structure and stability of "1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine" (Taşal & Kumalar, 2012).
Chemical Reactions and Properties
Chemical reactions involving fluorobenzoyl and isonicotinoyl derivatives often include nucleophilic substitution and interactions with amines. Saeed et al. (2011) synthesized 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, demonstrating the reactivity of the fluorobenzoyl group with isothiocyanates, which could be relevant to the chemical behavior of "1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine" (Saeed et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be inferred from similar compounds. The crystal structure and solubility of related compounds have been studied, providing a foundation for understanding the physical properties of "1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine." For example, the crystal structure of methyl 4-isonicotinamidobenzoate monohydrate provides insights into potential intermolecular interactions and solubility characteristics (Zhang & Zhao, 2010).
Chemical Properties Analysis
The chemical properties of "1-(3-fluorobenzoyl)-4-isonicotinoylpiperazine" can be extrapolated from studies on similar molecules. The reactivity, stability, and interaction with biological targets of similar compounds have been explored, offering clues to the chemical behavior and potential applications of the compound . For instance, the antimicrobial activity of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas suggests potential biological interactions of fluorinated benzoyl derivatives (Saeed et al., 2009).
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Vibrational Properties : Research has been conducted on the synthesis and structural analysis of fluorobenzoyl derivatives, where the compounds exhibit significant conformational stability due to intramolecular hydrogen bonding and are characterized by various spectroscopic techniques such as NMR and FTIR. These studies lay the groundwork for understanding the chemical behavior and application potential of such compounds in various fields, including drug development and material science (Saeed et al., 2011).
Antimicrobial Activity Evaluation : Another area of interest is the antimicrobial properties of fluorobenzoyl derivatives. For instance, fluorinated benzothiazoles have been synthesized and evaluated for their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Yolal et al., 2012).
Anti-Cancer Activity : The synthesis and bioactivity evaluation of fluorinated compounds, particularly focusing on their anticancer properties, is a significant area of research. For example, novel fluorinated benzo[b]pyran derivatives have demonstrated anticancer activity against lung cancer, suggesting their potential as therapeutic agents in oncology (Hammam et al., 2005).
Cocrystal and Conformational Analysis : Studies on the cocrystal formation of fluorobenzoyl derivatives with other molecules, such as isonicotinamide, provide insights into the molecular interactions and structural preferences that govern the formation of solid-state structures. This research is essential for the development of pharmaceutical cocrystals with improved drug properties (Dubey & Desiraju, 2014).
properties
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-15-3-1-2-14(12-15)17(23)21-10-8-20(9-11-21)16(22)13-4-6-19-7-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCYFHFLKXYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone |
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